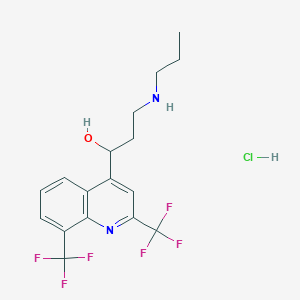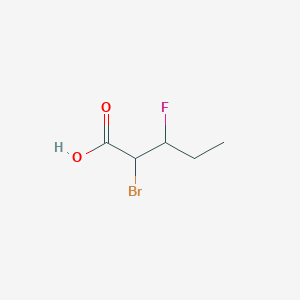
2-Bromo-3-fluoropentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluoropentanoic acid is an organic compound with the molecular formula C5H8BrFO2 It is a halogenated carboxylic acid, characterized by the presence of both bromine and fluorine atoms attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoropentanoic acid typically involves the halogenation of pentanoic acid derivatives. One common method includes the bromination of 3-fluoropentanoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-fluoropentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3-fluoropentanoic acid or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acid derivatives with additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 3-fluoro-2-azidopentanoic acid, while reduction with LiAlH4 can produce 3-fluoropentanoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-3-fluoropentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive halogen atoms.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-fluoropentanoic acid involves its interaction with biological molecules through its reactive bromine and fluorine atoms. These interactions can lead to the modification of proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Bromo-5-fluoropentanoic acid: Similar structure but with the fluorine atom at a different position.
3-Bromo-2-fluoropentanoic acid: Another positional isomer with different reactivity and properties.
Uniqueness: 2-Bromo-3-fluoropentanoic acid is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .
Propiedades
Número CAS |
50884-95-2 |
|---|---|
Fórmula molecular |
C5H8BrFO2 |
Peso molecular |
199.02 g/mol |
Nombre IUPAC |
2-bromo-3-fluoropentanoic acid |
InChI |
InChI=1S/C5H8BrFO2/c1-2-3(7)4(6)5(8)9/h3-4H,2H2,1H3,(H,8,9) |
Clave InChI |
XWYQAJSNWMTGDG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C(=O)O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
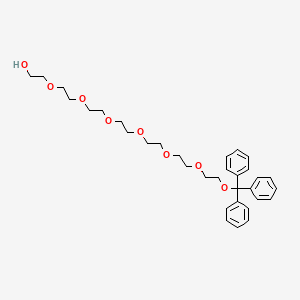


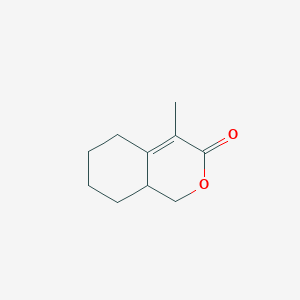
![7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B14019359.png)
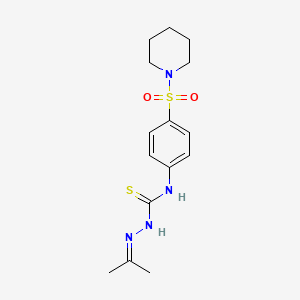

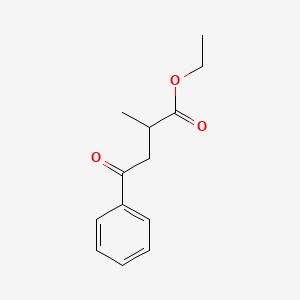
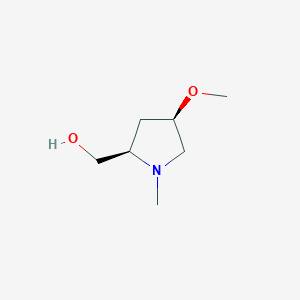

![[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)
